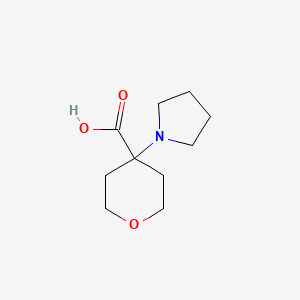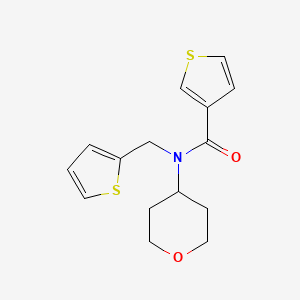![molecular formula C7H16ClNO3 B2564614 [(2S,3S,4R)-3,4-Dimethoxypyrrolidin-2-yl]methanol;hydrochloride CAS No. 2460740-10-5](/img/structure/B2564614.png)
[(2S,3S,4R)-3,4-Dimethoxypyrrolidin-2-yl]methanol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2S,3S,4R)-3,4-Dimethoxypyrrolidin-2-yl]methanol;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as DMPM and has been synthesized using various methods.
作用机制
DMPM acts as an acetylcholine esterase inhibitor, which can lead to an increase in acetylcholine levels in the brain. Acetylcholine is a neurotransmitter that plays an important role in cognitive function, memory, and learning. By inhibiting acetylcholine esterase, DMPM can enhance these functions.
Biochemical and Physiological Effects:
DMPM has been shown to improve cognitive function in animal studies. Additionally, DMPM has been shown to have analgesic and anti-inflammatory effects. DMPM has also been shown to have a beneficial effect on the cardiovascular system, including reducing blood pressure and improving heart function.
实验室实验的优点和局限性
DMPM has several advantages for lab experiments, including its ability to enhance cognitive function and its potential use as an analgesic and anti-inflammatory agent. However, DMPM also has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
未来方向
There are several future directions for DMPM research, including further studies on its potential therapeutic properties for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on the development of DMPM analogs with improved safety and efficacy profiles. Furthermore, research could focus on the development of novel drug delivery systems for DMPM to enhance its bioavailability and reduce potential toxicity.
合成方法
DMPM can be synthesized using various methods, including the reaction of (S)-proline with formaldehyde and methanol in the presence of hydrochloric acid. The reaction produces DMPM hydrochloride, which can be isolated and purified using various techniques, such as recrystallization and chromatography.
科学研究应用
DMPM has been studied for its potential therapeutic properties, including its ability to act as a cholinergic agent, which can enhance cognitive function. DMPM has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, DMPM has been studied for its potential use as an analgesic and anti-inflammatory agent.
属性
IUPAC Name |
[(2S,3S,4R)-3,4-dimethoxypyrrolidin-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-10-6-3-8-5(4-9)7(6)11-2;/h5-9H,3-4H2,1-2H3;1H/t5-,6+,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGRVUXTSALTHD-UHRUZOLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNC(C1OC)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CN[C@H]([C@@H]1OC)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2741641-24-5 |
Source


|
| Record name | rac-[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2564531.png)
![N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2564532.png)
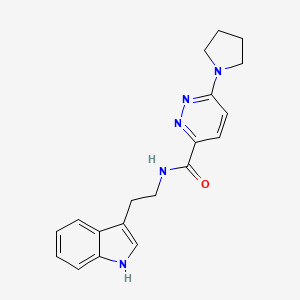
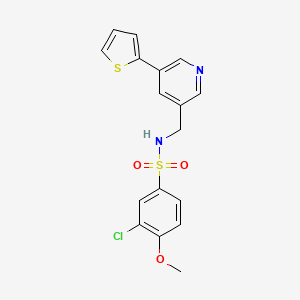
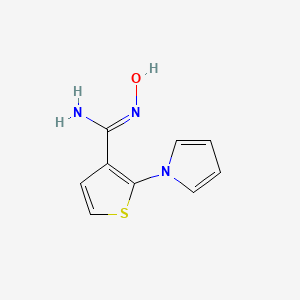

![Tert-butyl (3aR,7aS)-2-(2-chloropyrimidin-4-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2564538.png)
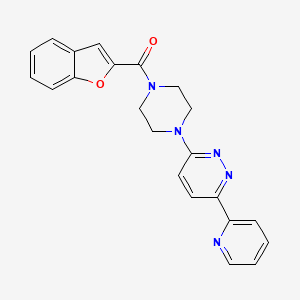

![2-Chloro-6-ethyl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2564544.png)
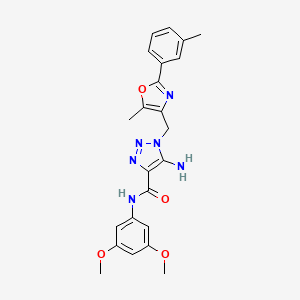
![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B2564546.png)
